An In-depth Technical Guide to 6-Aza-2-thiouridine: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to 6-Aza-2-thiouridine: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aza-2-thiouridine is a synthetic pyrimidine nucleoside analog that has garnered interest within the scientific community for its potential therapeutic applications. Exhibiting a range of biological activities, including antiviral and anticancer properties, this molecule presents a compelling scaffold for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, structural features, and known biological activities of 6-Aza-2-thiouridine, drawing upon available data and insights from related compounds to offer a holistic understanding for researchers in the field.
Introduction
Nucleoside analogs represent a cornerstone of modern antiviral and anticancer chemotherapy. By mimicking endogenous nucleosides, these synthetic molecules can interfere with critical cellular processes such as DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. 6-Aza-2-thiouridine belongs to this important class of compounds, characterized by the replacement of the carbon atom at the 6-position of the uracil ring with a nitrogen atom and the substitution of the oxygen at the 2-position with a sulfur atom. These modifications confer unique chemical and biological properties, distinguishing it from the natural nucleoside, uridine. This guide will delve into the technical details of 6-Aza-2-thiouridine, providing a foundational resource for its study and potential application.
Chemical Structure and Properties
The unique structural modifications of 6-Aza-2-thiouridine are central to its chemical behavior and biological activity.
Molecular Structure
The core structure of 6-Aza-2-thiouridine consists of a 6-azauracil base, which is a 1,2,4-triazine-3,5(2H,4H)-dione ring, attached to a ribofuranose sugar moiety via a β-N1-glycosidic bond. The key distinguishing feature is the presence of a sulfur atom at the C2 position of the azauracil ring, forming a thiourea-like functional group.
Caption: 2D Chemical Structure of 6-Aza-2-thiouridine.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Aza-2-thiouridine is presented in the table below.
| Property | Value | Source |
| CAS Number | 27089-56-1 | [1] |
| Molecular Formula | C₈H₁₁N₃O₅S | [1] |
| Molecular Weight | 261.26 g/mol | [1] |
| Melting Point | 201 °C | [1] |
| Appearance | White to cream to pale yellow crystals or powder | [2] |
| SMILES | C1=NN(C(=S)NC1=O)[C@H]2CO)O">C@@HO | [1] |
Spectroscopic Characterization
Detailed spectroscopic data for 6-Aza-2-thiouridine is not extensively published. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ribose protons and the protons on the azauracil ring. The anomeric proton (H-1') of the ribose would likely appear as a doublet in the downfield region.
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¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule, with the thiocarbonyl carbon (C2) appearing at a characteristic downfield chemical shift.
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IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H, O-H, C=O, and C=S functional groups.
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Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the glycosidic bond and fragmentation of the sugar and base moieties.
Synthesis of 6-Aza-2-thiouridine
A detailed, step-by-step synthesis protocol for 6-Aza-2-thiouridine is not explicitly detailed in readily available literature. However, the synthesis of related 6-azapyrimidine nucleosides and 2'-O-substituted pyrimidine nucleosides has been described and can provide a basis for a potential synthetic route[5][6]. A plausible approach would involve the glycosylation of a protected 6-aza-2-thiouracil derivative with a protected ribofuranose derivative, followed by deprotection.
A general synthetic strategy could involve the following key steps:
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Synthesis of the 6-Aza-2-thiouracil base: This could potentially be achieved through the cyclization of a thiosemicarbazone derivative.
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Protection of the base and sugar moieties: Hydroxyl and amino groups on both the base and the ribose sugar would need to be protected to ensure regioselective glycosylation.
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Glycosylation: The protected base would then be coupled with a protected ribose derivative, such as a ribofuranosyl halide or acetate, typically in the presence of a Lewis acid catalyst.
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Deprotection: Finally, the protecting groups would be removed to yield 6-Aza-2-thiouridine.
Caption: Generalized workflow for the synthesis of 6-Aza-2-thiouridine.
Biological Activity and Mechanism of Action
6-Aza-2-thiouridine has been reported to exhibit a spectrum of biological activities, primarily as an antiviral and anticancer agent[1].
Antiviral Activity
6-Aza-2-thiouridine has been shown to inhibit the human immunodeficiency virus (HIV)[1]. The antiviral activity of many nucleoside analogs, including the related 6-azauridine, stems from their ability to interfere with viral nucleic acid synthesis[7]. The proposed mechanism of action involves the intracellular phosphorylation of the nucleoside analog to its triphosphate form. This triphosphate derivative can then act as a competitive inhibitor or a substrate for viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase. Incorporation of the analog into the growing viral RNA or DNA chain can lead to chain termination, thus halting viral replication.
Caption: Proposed antiviral mechanism of action for 6-Aza-2-thiouridine.
Anticancer Activity
6-Aza-2-thiouridine has been reported to be cytotoxic to leukemia cells[1]. The anticancer activity of azauridine analogs is often attributed to their ability to inhibit the de novo pyrimidine biosynthesis pathway[8]. Specifically, 6-azauridine is known to be converted intracellularly to 6-azauridine-5'-monophosphate, which is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase. This enzyme catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP). Inhibition of this pathway leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation.
Additionally, 6-Aza-2-thiouridine is reported to selectively inhibit the function of cytidine deaminase[1]. Cytidine deaminase is an enzyme that deaminates cytidine and its analogs, often leading to their inactivation. Inhibition of this enzyme could potentiate the activity of other chemotherapeutic nucleoside analogs that are substrates for cytidine deaminase.
The cytotoxicity of 6-azauridine in some cancer cell lines has also been linked to the induction of apoptosis and cell cycle arrest[8].
Caption: Putative anticancer mechanisms of 6-Aza-2-thiouridine.
Applications in Research and Drug Development
The dual antiviral and anticancer activities of 6-Aza-2-thiouridine make it an interesting lead compound for further investigation. Its structural similarity to other clinically successful nucleoside analogs suggests that it may have a favorable pharmacological profile.
Areas for Future Research:
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Detailed Mechanistic Studies: Elucidation of the precise molecular interactions between 6-Aza-2-thiouridine and its target enzymes, such as viral polymerases and cytidine deaminase, is crucial for rational drug design.
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Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of 6-Aza-2-thiouridine derivatives could identify compounds with improved potency, selectivity, and pharmacokinetic properties.
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In Vivo Efficacy and Toxicology: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of 6-Aza-2-thiouridine.
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Combination Therapies: Investigating the synergistic effects of 6-Aza-2-thiouridine with other antiviral or anticancer agents could lead to more effective treatment regimens.
Conclusion
6-Aza-2-thiouridine is a pyrimidine nucleoside analog with promising biological activities. While a significant amount of information is available for related compounds, a detailed characterization of 6-Aza-2-thiouridine itself is still needed. This technical guide has summarized the current knowledge and provided a framework for future research into this intriguing molecule. Further investigation into its synthesis, mechanism of action, and preclinical development is warranted to fully explore its therapeutic potential.
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